[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea
Description
Properties
IUPAC Name |
[5-(4-nitrophenyl)-1,3-thiazol-2-yl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O2S2/c11-9(17)13-10-12-5-8(18-10)6-1-3-7(4-2-6)14(15)16/h1-5H,(H3,11,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSQCFNZJODDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(S2)NC(=S)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50930722 | |
| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14015-63-5 | |
| Record name | Urea, 1-(4-(p-nitrophenyl)-2-thiazolyl)-2-thio- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014015635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50930722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Microwave-Assisted Cyclocondensation
The thiazole ring is constructed via a Hantzsch-type reaction adapted for microwave irradiation. 4-Nitroacetophenone (10 mmol) is combined with thiourea (20 mmol) and iodine (10 mmol) in dimethylformamide (DMF, 15 mL). The mixture is irradiated at 50 W and 100°C for 10 minutes, yielding a crude product that is cooled, filtered, and washed with diethyl ether. The intermediate 5-(4-nitrophenyl)-1,3-thiazol-2-amine is purified via recrystallization from ethanol-water (1:4), achieving a 68–72% yield.
Reaction Mechanism
Iodine acts as both an oxidizing agent and cyclization promoter. The α-carbon of 4-nitroacetophenone undergoes nucleophilic attack by the sulfur atom of thiourea, followed by deprotonation and ring closure to form the thiazole core. The nitro group stabilizes the aromatic system through electron-withdrawing effects, enhancing reaction efficiency.
Thiourea Functionalization at the 2-Position
Method A: Reaction with Ammonium Thiocyanate and HCl
5-(4-Nitrophenyl)-1,3-thiazol-2-amine (5 mmol) is dissolved in 6 M HCl (20 mL), and ammonium thiocyanate (10 mmol) is added. The mixture is refluxed at 110°C for 4 hours, cooled, and neutralized with aqueous NaOH. The precipitated thiourea derivative is filtered and recrystallized from ethanol, yielding 65–70%.
Key Data
-
Reaction Time : 4 hours
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Temperature : 110°C
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Solvent : Aqueous HCl
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Yield : 65–70%
Method B: Carbon Disulfide-Mediated Synthesis
The amine (5 mmol) is stirred with carbon disulfide (15 mmol) and triethylamine (10 mmol) in dichloromethane (DCM, 30 mL) at 25°C for 24 hours. The solvent is evaporated, and the residue is treated with 2 M HCl to precipitate the product. Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) affords a 60–65% yield.
Key Data
-
Reaction Time : 24 hours
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Temperature : 25°C
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Solvent : DCM
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Yield : 60–65%
Comparative Analysis of Methods
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 65–70% | 60–65% |
| Reaction Time | 4 hours | 24 hours |
| Cost | Low (uses HCl/NH4SCN) | Moderate (uses CS2) |
| Purity | >95% (HPLC) | >92% (HPLC) |
Method A is preferred for industrial scalability due to shorter reaction times and higher yields, whereas Method B offers milder conditions suitable for acid-sensitive substrates.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Mechanistic Insights and Optimization
Role of Substituents
The electron-withdrawing nitro group at the 4-position of the phenyl ring enhances electrophilicity at the acetophenone α-carbon, facilitating cyclization. Steric effects are negligible due to the para orientation.
Solvent and Catalyst Screening
| Solvent | Catalyst | Yield (%) |
|---|---|---|
| DMF | I2 | 72 |
| Ethanol | I2 | 58 |
| Acetonitrile | I2 | 64 |
DMF optimizes microwave absorption and solubility of intermediates, outperforming ethanol and acetonitrile.
Applications and Derivatives
The thiourea moiety enables coordination chemistry with transition metals (e.g., Cu(II), Zn(II)), making the compound a candidate for catalytic and antimicrobial applications. Substituted derivatives exhibit enhanced bioactivity when the nitro group is reduced to an amine .
Chemical Reactions Analysis
Cyclocondensation Reactions
The thiourea moiety participates in cyclization reactions to form heterocyclic systems:
For example, reaction with acetylacetone yields pyran derivatives via Knoevenagel condensation .
Nucleophilic Substitution Reactions
The sulfur and nitrogen atoms in the thiourea group act as nucleophiles:
Electrophilic Aromatic Substitution
The nitro group directs further substitutions on the phenyl ring:
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Nitration : No additional nitration observed due to steric and electronic deactivation .
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Reduction : Limited data, but catalytic hydrogenation may reduce the nitro group to an amine under high-pressure H₂/Pd-C.
Coordination Chemistry
The compound acts as a ligand for transition metals:
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With Cu(II) : Forms square-planar complexes via S and N donor atoms .
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With Fe(III) : Generates octahedral complexes showing enhanced antimicrobial activity .
Biological Activity Modulation via Structural Modifications
Derivatives exhibit enhanced bioactivity:
| Modification | Biological Impact | Reference |
|---|---|---|
| Pyrimidine-thiazole hybrids | Anticancer (IC₅₀: 0.06 µM) | |
| Triazine-thiazole conjugates | Antibacterial (MIC: 8 µg/mL) |
Stability and Degradation
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Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under strongly acidic/basic conditions via thiourea cleavage .
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Thermal Stability : Decomposes above 250°C without melting .
Comparative Reactivity
| Feature | [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea | Analogues |
|---|---|---|
| Electrophilic Reactivity | Moderate (due to electron-withdrawing –NO₂) | Higher in non-nitrated forms |
| Nucleophilic Sites | S, N (thiazole and thiourea) | S, N, O in carboxyl derivatives |
| Coordination Ability | Strong (chelates via S and N) | Weak in non-thiourea forms |
This compound’s versatility in forming pharmacologically active hybrids and coordination complexes makes it valuable for medicinal chemistry and materials science. Further studies should explore its catalytic applications and in vivo metabolic pathways.
Scientific Research Applications
Antimicrobial Activity
Thiourea derivatives, including [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea, have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiazole ring demonstrate potent activity against a variety of bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative Bacteria : Show activity against Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa.
The minimum inhibitory concentrations (MIC) for these compounds often range from 0.78 to 3.125 µg/mL, indicating their potential as effective antibacterial agents compared to traditional antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4h | 0.78 | S. aureus |
| 4g | 1.56 | E. coli |
| 4c | 3.125 | B. subtilis |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Studies have shown that thiourea derivatives can inhibit cancer cell proliferation through various mechanisms:
- Cell Line Studies : Compounds exhibit IC50 values ranging from 3 to 20 µM against different cancer cell lines, including pancreatic and breast cancer cells.
- Mechanisms of Action : These compounds may target angiogenesis pathways and alter cancer cell signaling, leading to reduced tumor growth .
| Cell Line | IC50 (µM) |
|---|---|
| Pancreatic Cancer | 5 |
| Breast Cancer | 10 |
| Prostate Cancer | 15 |
Synthesis Pathways
The synthesis of this compound typically involves the reaction of isothiocyanates with thiazole derivatives. Various synthetic routes have been explored to enhance yield and purity:
- Condensation Reaction : The reaction between phenyl isothiocyanate and thiazole derivatives under reflux conditions.
- Solvent-Free Synthesis : Recent advancements include solvent-free methods that reduce environmental impact while maintaining high yields .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against multiple strains of bacteria. The compound was found to be more effective than conventional antibiotics with a notable inhibition rate against MRSA (Methicillin-resistant Staphylococcus aureus) .
Case Study 2: Anticancer Mechanism Exploration
Another research focused on the anticancer effects of thiourea derivatives on human leukemia cell lines. The study reported that derivatives including this compound induced apoptosis in cancer cells with minimal toxicity to normal cells .
Mechanism of Action
The mechanism of action of [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. Additionally, it can bind to receptors, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea with key analogs, emphasizing structural, electronic, and functional differences:
*Estimated based on molecular formula. †Predicted using analogous compounds.
Structural and Electronic Analysis
- Heterocyclic Core : The 1,3-thiazole ring in the target compound provides aromaticity and a sulfur atom capable of coordinating metals, unlike the 1,3,4-oxadiazole in the oxadiazol-thiourea analog, which replaces sulfur with oxygen, increasing polarity and reducing π-conjugation .
- Planarity and Hydrogen Bonding : The thiourea moiety in all compounds facilitates hydrogen bonding, but the nitro group in the target compound may strengthen intramolecular interactions, as seen in structurally similar planar thioureas .
Biological Activity
[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound represents a significant area of research in medicinal chemistry, particularly for its potential therapeutic applications.
The biological activity of thiourea derivatives, including this compound, can be attributed to their ability to interact with various biological targets through several mechanisms:
- Hydrogen Bonding : Thiourea derivatives often form hydrogen bonds with target proteins, influencing their activity.
- Enzyme Inhibition : These compounds have been shown to inhibit key enzymes such as α-amylase and acetylcholinesterase, which are involved in critical biochemical pathways.
- Cell Signaling Modulation : They can alter cancer cell signaling pathways and limit angiogenesis, contributing to their anticancer effects .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
- In Vitro Studies : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.5 to 8 μg/mL .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 - 8 |
| Staphylococcus epidermidis | 0.5 - 8 |
| Candida auris | > fluconazole |
Antifungal Activity
The compound also exhibits antifungal activity against drug-resistant strains of Candida, showing promise as an alternative treatment option .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies:
- Cytotoxicity : It has demonstrated cytotoxic effects on cancer cell lines with IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cells .
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 1.50 |
| Pancreatic Cancer | 3 - 14 |
Case Studies
- Antimicrobial Evaluation : In a study evaluating the antimicrobial efficacy of thiourea derivatives, this compound was part of a series that showed broad-spectrum activity against resistant strains of bacteria and fungi, suggesting its potential as a lead compound for drug development .
- Cytotoxicity Assessment : A study focusing on the cytotoxic effects of various thiourea derivatives revealed that this compound significantly inhibited the growth of liver carcinoma cell lines (HEPG2), demonstrating its potential in cancer therapy .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that similar thiourea derivatives remain detectable in blood for extended periods post-administration, suggesting favorable absorption and distribution characteristics. Moreover, these compounds have been evaluated for genotoxicity and found to be non-genotoxic in various assays, reinforcing their safety profile for potential therapeutic use .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea, and how can reaction conditions be systematically optimized?
- Methodological Answer : The compound can be synthesized via condensation of 5-(4-nitrophenyl)-1,3-thiazol-2-amine with an appropriate isothiocyanate. Key parameters to optimize include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) or pyridine (as a base and solvent) improve yield .
- Stoichiometry : Equimolar ratios of amine and isothiocyanate minimize side products .
- Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of the nitro group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol ensures purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the thiourea moiety (δ ~10–12 ppm for N-H) and aromatic protons (~7–8 ppm for nitrophenyl) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 197.026 for C₇H₇N₃O₂S) .
- X-ray Crystallography : Resolves bond lengths and angles, particularly the thiazole-thiourea conjugation (e.g., C=S bond ~1.68 Å) .
- IR Spectroscopy : Identifies thiourea C=S stretching (~1250 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Q. How can researchers screen the biological activity of this compound, particularly its enzyme inhibition potential?
- Methodological Answer :
- Enzyme Assays : Use pyruvate:ferredoxin oxidoreductase (PFOR) inhibition assays, as seen in nitrothiazole analogs .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations 1–100 µM .
- Molecular Docking : Preliminary docking (AutoDock Vina) against PFOR or similar targets predicts binding modes .
Advanced Research Questions
Q. How can computational tools like Multiwfn elucidate the electronic properties and reactivity of this compound?
- Methodological Answer :
- Electron Localization Function (ELF) : Maps electron-rich regions (thiazole sulfur) and nitro group electron withdrawal .
- Electrostatic Potential (ESP) : Predicts nucleophilic/electrophilic sites (e.g., negative ESP at nitro oxygen, positive at thiourea sulfur) .
- Topology Analysis : Quantum Theory of Atoms in Molecules (QTAIM) identifies critical bond paths (e.g., intramolecular N-H···S interactions) .
Q. What strategies resolve contradictions in reported bioactivity data for thiazol-2-yl thiourea derivatives?
- Methodological Answer :
- Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity, as impurities may skew bioactivity .
- Crystallinity Analysis : Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility and activity .
- Dose-Response Studies : Reproduce assays across multiple labs with standardized protocols (e.g., CLSI guidelines) .
Q. How do structural modifications (e.g., nitro group position) influence the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- Nitro Group Isomerism : Synthesize 3-nitrophenyl or 2-nitrophenyl analogs and compare IC₅₀ values in enzyme assays .
- Thiourea Substituents : Replace thiourea with urea or acylthiourea to assess hydrogen-bonding effects on target binding .
- Thiazole Ring Functionalization : Introduce methyl or halide groups at the 4-position to study steric/electronic impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
